1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring substituted with phenyl groups at positions 1 and 5, and an aldehyde group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The synthesis typically begins with the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a hydroxymethyl group or the formylation of a triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as continuous flow synthesis. This method allows for the efficient and high-yield production of the compound by optimizing reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 1,5-Diphenyl-1h-1,2,3-triazole-4-carboxylic acid.
Reduction: 1,5-Diphenyl-1h-1,2,3-triazole-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-1h-1,2,3-triazole-4-carbaldehyde: Lacks the second phenyl group, which may affect its reactivity and applications.
1-(4-Chlorophenyl)-1h-1,2,3-triazole-4-carbaldehyde: Contains a chlorine substituent, which can influence its chemical properties and biological activity.
1,5-Diphenyl-1h-1,2,3-triazol-4-yl)methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and aldehyde groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
79866-78-7 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1,5-diphenyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C15H11N3O/c19-11-14-15(12-7-3-1-4-8-12)18(17-16-14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
DTEDBAVDZJBNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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